1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a hydroxypropyl group and a methoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-methoxyaniline with 3-chloropropanol in the presence of a base to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Scientific Research Applications
1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxypropyl)-3-phenylurea
- 1-(3-Hydroxypropyl)-3-(4-chlorophenyl)urea
- 1-(3-Hydroxypropyl)-3-(4-nitrophenyl)urea
Uniqueness
1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
87919-23-1 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-16-10-5-3-9(4-6-10)13-11(15)12-7-2-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15) |
InChI Key |
QYFAKEIPKLKZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCO |
Origin of Product |
United States |
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